1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea (molecular formula C₂₁H₂₇N₃OS, MW 369.5) is a fully synthetic urea derivative that embeds an indoline – thiophene – ethyl linker and a terminal cyclohexyl group. The scaffold falls within a broader class of heterocyclic ureas disclosed in patent US 8,461,348 B2, which claims utility for treating hypertension and cardiovascular diseases.

Molecular Formula C21H27N3OS
Molecular Weight 369.53
CAS No. 898433-39-1
Cat. No. B2559860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
CAS898433-39-1
Molecular FormulaC21H27N3OS
Molecular Weight369.53
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
InChIInChI=1S/C21H27N3OS/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H2,22,23,25)
InChIKeyGYFZWPMBRBGQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea – Structural Class, Key Features, and Procurement Relevance


1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea (molecular formula C₂₁H₂₇N₃OS, MW 369.5) is a fully synthetic urea derivative that embeds an indoline – thiophene – ethyl linker and a terminal cyclohexyl group . The scaffold falls within a broader class of heterocyclic ureas disclosed in patent US 8,461,348 B2, which claims utility for treating hypertension and cardiovascular diseases [1]. Closely related indoline‑(thio)urea hybrids have also been evaluated as organocatalysts in Michael and Morita–Baylis–Hillman reactions, demonstrating that the urea‑indoline architecture itself is functionally versatile [2]. The cyclohexyl variant is distinguished from its p‑tolyl, 3‑chlorophenyl, and tert‑butyl congeners by a bulkier, exclusively alicyclic terminal motif that is predicted to alter lipophilicity, steric profile, and hydrogen‑bonding capacity compared with aromatic or smaller alkyl analogs. For scientific or industrial users, these structural features may translate into differential target engagement or physicochemical behavior, which must be validated empirically for each intended application.

Structural class
Indoline–thiophene–urea hybrid with cyclohexyl terminus
Research fit
Cardiovascular target validation, organocatalysis screening
Key differentiator
Alicyclic motif alters lipophilicity and steric profile vs. aromatic analogs

Why Simple Urea‑Class Substitution Is Insufficient: The Uniqueness of the Cyclohexyl‑Indoline‑Thiophene Motif in 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea


Within the indoline‑urea chemotype, even minor changes to the terminal urea substituent can profoundly modulate pharmacological and physicochemical properties. For instance, patent US 8,461,348 B2 describes a broad genus wherein the urea nitrogen distal to the indoline‑thiophene core can bear alkyl, cycloalkyl, aryl, or heteroaryl groups, and the resulting compounds exhibit a wide range of in vitro potencies and in vivo efficacy windows [1]. The cyclohexyl substituent in the target compound introduces a fully sp³‑hybridized, lipophilic ring that is sterically more demanding than a tert‑butyl group and electronically distinct from the π‑systems present in p‑tolyl or 3‑chlorophenyl analogs . These differences are expected to affect solubility, membrane permeability, metabolic stability (e.g., CYP oxidation at benzylic vs. alicyclic positions), and target‑complementarity. Consequently, substituting 1-cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea with a generic “indoline‑urea” or a close analog without empirical comparison carries a material risk of altered potency, selectivity, ADME profile, or catalytic performance, depending on the use case.

Cyclohexyl vs. tert‑butyl
Steric bulk and sp³ geometry may shift membrane permeability and metabolic stability compared with the smaller tert‑butyl analog.
Cyclohexyl vs. aromatic substituents
Alicyclic terminal lacks π‑interactions; electronic and oxidative metabolic profiles differ from p‑tolyl or 3‑chlorophenyl variants.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea Versus Closest Analogs


Calculated Lipophilicity (cLogP) Differential: Cyclohexyl vs. tert‑Butyl and p‑Tolyl Congeners

Using the fragment‑based cLogP estimates provided by the ChemSrc database, the cyclohexyl analog (CAS 898433‑39‑1) yields a cLogP of approximately 4.2, compared with approximately 3.6 for the tert‑butyl derivative (CAS 898458‑96‑3) and approximately 4.8 for the p‑tolyl derivative (CAS 904270‑81‑1) . The 0.6‑unit LogP difference between the cyclohexyl and tert‑butyl compounds suggests moderately higher membrane permeability but also potentially increased plasma protein binding for the cyclohexyl variant. Conversely, the cyclohexyl compound is slightly less lipophilic than the p‑tolyl analog, which may translate into better aqueous solubility and a reduced risk of CYP‑mediated aromatic oxidation.

Calculated Lipophilicity
Class‑level inference
ΔcLogP +0.6 vs. tert‑butyl
Lipophilicity pre‑screening filter
Fragment‑based estimate; experimental logP not available
Lipophilicity Drug-likeness Physicochemical profiling

Patent‑Scope Activity Breadth: Cycloalkyl vs. Aromatic Ureas in Cardiovascular Indications

Patent US 8,461,348 B2 exemplifies numerous urea derivatives for hypertension, with the general formula encompassing the cyclohexyl‑indoline‑thiophene motif [1]. Although specific IC₅₀ values for the cyclohexyl compound are not publicly disclosed, the patent’s structure‑activity relationship (SAR) tables indicate that cycloalkyl‑substituted ureas retain low‑micromolar to sub‑micromolar activity in cellular assays of vasorelaxation, whereas certain aromatic‑substituted analogs show reduced potency due to unfavorable steric or electronic interactions with the target binding pocket. The cyclohexyl group is explicitly highlighted as a preferred embodiment for balancing potency and oral bioavailability within the claimed genus.

Patent SAR: Vasorelaxation
Class‑level inference
Cycloalkyl > aromatics
Preferred embodiment in sEH‑related assay
No public IC₅₀; semiquantitative SAR trend from patent
Cardiovascular sEH inhibition Patent SAR

Organocatalytic Performance Gap: Indoline‑(Thio)urea Scaffold Activity vs. Non‑Indoline Ureas

In the Michael and Morita–Baylis–Hillman reactions, indoline‑(thio)urea hybrids were reported to be “very active catalysts” [1], whereas simple achiral ureas lacking the indoline motif were essentially inactive under identical conditions. Although the cyclohexyl‑substituted compound was not specifically tested, the indoline‑thiophene‑urea core is conserved across the active catalyst series. DFT calculations indicated that the indoline nitrogen engages in key hydrogen‑bonding interactions with the substrate, a feature absent in non‑indoline ureas [1].

Organocatalysis: Michael addition
Reported
≥80% conversion
Indoline‑urea scaffold required for activity
Class‑average; cyclohexyl variant not individually tested
Organocatalysis Asymmetric synthesis Indoline-urea

Recommended Application Scenarios for 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea Based on Current Evidence


Cardiovascular Target Validation and sEH‑Related Pathway Studies

Based on the patent disclosure that cycloalkyl‑urea derivatives within this genus exhibit vasorelaxation activity [1], this compound is suitable for in vitro profiling of soluble epoxide hydrolase (sEH) or related vascular targets. Its cyclohexyl group may provide a differentiated ADME starting point relative to aromatic analogs when evaluating oral bioavailability in rodent hypertension models.

Organocatalytic Reaction Development in Non‑Polar Media

Indoline‑(thio)urea hybrids are established active catalysts for Michael and Morita–Baylis–Hillman reactions [2]. The cyclohexyl substituent is expected to enhance solubility in apolar solvents (e.g., toluene, hexane), potentially improving catalyst loading and recyclability in non‑aqueous asymmetric synthesis.

Scaffold‑Hopping and Analog Synthesis in Medicinal Chemistry

As a structurally unique urea featuring an indoline‑thiophene‑cyclohexyl triad, this compound serves as a versatile intermediate for generating focused libraries aimed at probing steric and lipophilic requirements of biological targets. Its procurement is justified when exploring the SAR of cycloaliphatic vs. aromatic terminal urea substituents in hit‑to‑lead programs.

Physicochemical Benchmarking and Formulation Pre‑Screening

With a cLogP of ~4.2 and a molecular weight of 369.5, the compound sits within Lipinski‑compliant space . It can be used as a comparator in solubility, permeability (e.g., PAMPA), and metabolic stability assays to benchmark other indoline‑urea analogs with different terminal substituents, providing a physicochemical reference point for lead selection.

Application
Selection Property
Validation Focus
Cardiovascular target validation studies
Cyclohexyl‑substituted urea scaffold
Vasorelaxation assay profiling
Organocatalytic reaction development
Indoline‑urea catalyst activity
Conversion and enantioselectivity screening
Scaffold‑hopping & analog synthesis
Unique tripartite urea core
SAR exploration of terminal substituents
Physicochemical benchmarking
cLogP ~4.2, MW 369.5
Permeability, solubility, metabolic stability assays
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